molecular formula C23H20N2O6S2 B2543761 (Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 681814-20-0

(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2543761
CAS No.: 681814-20-0
M. Wt: 484.54
InChI Key: XPAHMWUMXJUJQF-ODLFYWEKSA-N
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Description

(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a thiazolidinone derivative characterized by a complex heterocyclic core. The structure features a thiazolidinone ring with 4-oxo and 2-thioxo substituents, a benzo[d][1,3]dioxole (methylenedioxy) group linked via an amino butyl chain, and a methyl benzoate moiety. Thiazolidinones are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

methyl 4-[(Z)-[3-[4-(1,3-benzodioxol-5-ylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S2/c1-29-22(28)15-6-4-14(5-7-15)11-19-21(27)25(23(32)33-19)10-2-3-20(26)24-16-8-9-17-18(12-16)31-13-30-17/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,26)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAHMWUMXJUJQF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazolidinone core linked to a benzo[d][1,3]dioxole moiety, which is known for its diverse biological effects. The structural complexity suggests potential interactions with multiple biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazolidinone and benzo[d][1,3]dioxole groups exhibit various pharmacological properties, including:

  • Anticancer Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The presence of certain functional groups can modulate inflammatory responses.

Anticancer Activity

A study by Zhang et al. (2020) demonstrated that thiazolidinone derivatives exhibit potent cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's IC50 values were reported in the micromolar range, indicating significant potency.

CompoundCell LineIC50 (µM)Mechanism
(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoateMCF-7 (Breast)15Apoptosis induction
Similar ThiazolidinoneA549 (Lung)12Cell cycle arrest

Antimicrobial Activity

Another study highlighted the antimicrobial potential of benzo[d][1,3]dioxole derivatives. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that similar compounds could inhibit the production of pro-inflammatory cytokines in vitro. For instance, a derivative was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages.

Mechanistic Insights

The biological activity of (Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It might modulate receptors associated with cell signaling pathways relevant to cancer and immune responses.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : Analogous compounds require multi-step protocols, often involving carbodiimide-mediated couplings (e.g., EDCI/HOBt in DMF) for amide/ester bond formation . The target compound’s synthesis likely follows similar steps but with a methylenedioxy-aniline coupling agent.

Physicochemical and Spectroscopic Properties

Comparative data for select analogs are summarized below:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectroscopic Data (¹H NMR, HRMS)
Target Compound C₂₃H₂₁N₃O₆S₂ (estimated) ~531.56 N/A Expected: δ 6.8–7.5 (aromatic H), δ 3.8 (OCH₃)
Triisopropylsilyl derivative C₄₅H₅₆FN₂O₁₀S₂Si 877.16 72–75 ¹H NMR (CDCl₃): δ 7.2–7.8 (aromatic H), δ 1.0–1.2 (Si(CH₂CH₃)₃)
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate C₃₈H₄₇FNO₈SSi 724.28 107–109 HRMS: m/z 724.2774 (calcd), 724.2770 (obs)

Key Observations :

  • Thermal Stability : The triisopropylsilyl group in increases molecular weight and melting points (72–109°C) compared to the target compound’s estimated lower molecular weight (~531 Da).
  • Spectroscopic Signatures: Thiazolidinone analogs show characteristic ¹H NMR peaks for aromatic protons (δ 6.8–7.8) and ester methoxy groups (δ 3.8–3.9) . The target compound’s benzo[d][1,3]dioxole group would exhibit distinct δ 5.9–6.1 (methylenedioxy CH₂) and δ 6.7–6.9 (aromatic H) signals.

Q & A

Q. What are the critical reaction conditions for synthesizing this compound with optimal yield?

Synthesis requires precise control of solvents, temperature, and catalysts. For example:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions prevents hydrolysis of sensitive groups .
  • Catalysts : Triethylamine (TEA) is often used to neutralize HCl byproducts during coupling reactions .
  • Reaction time : Extended stirring (e.g., 36 hours) ensures complete conversion of intermediates .
  • Purification : Column chromatography with gradients like hexane/ethyl acetate (1:1) isolates the product effectively .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, especially for Z-configuration confirmation via coupling constants .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
  • HRMS : Validates molecular formula (e.g., C₄₅H₅₆FN₂O₁₀S₂Si in ) with <2 ppm error .

Q. How can researchers ensure purity during synthesis?

  • Elemental analysis : Compare experimental vs. calculated C/H/N percentages (e.g., 61.44% C vs. 61.55% calculated in ) .
  • Melting point consistency : A sharp range (e.g., 72–75°C) indicates purity .

Advanced Questions

Q. How to resolve contradictions in elemental analysis or spectroscopic data?

  • Replicate synthesis : Minor discrepancies (e.g., 1.71% N vs. 1.60% calculated in ) may arise from residual solvents. Re-crystallization or repeated chromatography can mitigate this .
  • Density functional theory (DFT) : Predict NMR chemical shifts to cross-validate experimental data .

Q. What strategies improve regioselectivity in thiazolidinone ring formation?

  • Steric control : Bulky substituents (e.g., triisopropylsilyl groups) direct reaction pathways to favor Z-isomers .
  • Temperature modulation : Lower temperatures (e.g., –10°C) reduce side reactions during imine formation .

Q. How to investigate the compound’s enzyme inhibition mechanisms?

  • Molecular docking : Use software like AutoDock to simulate interactions with targets (e.g., kinases or DNA) .
  • Kinetic assays : Measure IC₅₀ values via fluorescence-based enzymatic activity tests, as seen in analogous thiazolidinone derivatives .

Q. What solvent systems optimize reaction efficiency while minimizing side products?

  • Polar aprotic solvents : THF or DCM enhance nucleophilicity of intermediates without hydrolyzing esters .
  • Ultrasound-assisted synthesis : Accelerates reaction rates (e.g., ’s 15-minute coupling vs. traditional 36-hour methods) .

Q. How to design analogs with enhanced bioactivity?

  • Substituent variation : Replace the benzo[d][1,3]dioxol-5-yl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate electronic effects .
  • Bioisosteric replacement : Swap the thioxothiazolidinone core with oxadiazole or triazole rings to alter binding affinity .

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